![molecular formula C22H21N3O5 B4415932 N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B4415932.png)
N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide
Overview
Description
N-(5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-methylphenyl)-2-furamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.14812078 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MLS000674425, also known as Solifenacin , primarily targets the muscarinic receptors in the body. These receptors play a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .
Mode of Action
Solifenacin works by blocking the muscarinic receptors . This action inhibits the contraction of the bladder muscles, reducing the urge to urinate and increasing the bladder’s capacity to hold urine .
Biochemical Pathways
The primary biochemical pathway affected by Solifenacin is the cholinergic pathway . By blocking the muscarinic receptors, Solifenacin disrupts the normal functioning of this pathway, leading to decreased bladder contractions .
Pharmacokinetics
Solifenacin exhibits high bioavailability (90%) and is extensively bound to plasma proteins (98%) . It is metabolized primarily by the CYP3A4 enzyme and has an elimination half-life of 45 to 68 hours . The drug is excreted via the kidneys (69.2%) and feces (22.5%) .
Result of Action
The molecular and cellular effects of Solifenacin’s action result in reduced bladder contractions . This leads to decreased urinary frequency, urgency, and incontinence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Solifenacin. For instance, factors such as diet, lifestyle, and concurrent medications can affect the drug’s absorption, distribution, metabolism, and excretion . Additionally, genetic variations in the CYP3A4 enzyme can influence the metabolism of Solifenacin, potentially affecting its efficacy and side effect profile .
Properties
IUPAC Name |
N-[5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15-6-7-16(14-17(15)23-20(26)18-4-2-12-29-18)21(27)24-8-10-25(11-9-24)22(28)19-5-3-13-30-19/h2-7,12-14H,8-11H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQRDMLPDCROES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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